molecular formula C25H20ClN3O2 B6486622 1-[(4-chlorophenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione CAS No. 887208-20-0

1-[(4-chlorophenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione

Cat. No.: B6486622
CAS No.: 887208-20-0
M. Wt: 429.9 g/mol
InChI Key: BPKCINGRRUXQMN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindole-dione class, characterized by a fused pyrimidine-indole core with two ketone groups at positions 2 and 4. Key structural features include:

  • 1-[(4-Chlorophenyl)methyl]: A benzyl substituent with a chlorine atom at the para position.
  • 5,8-Dimethyl groups: Methyl substitutions at positions 5 and 8 of the indole moiety.
  • 3-Phenyl group: A phenyl ring attached to position 3 of the pyrimidine core.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,8-dimethyl-3-phenylpyrimido[5,4-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-16-8-13-21-20(14-16)22-23(27(21)2)24(30)29(19-6-4-3-5-7-19)25(31)28(22)15-17-9-11-18(26)12-10-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKCINGRRUXQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The para-chlorophenylmethyl group in the target compound may enhance metabolic stability compared to E737-0969’s ortho-substituted halogenated benzyl group.
  • Methyl vs.
  • Screening Potential: While E737-0969 is prioritized in antiviral screens, the target compound’s distinct substitutions may favor interactions with kinases or epigenetic regulators, warranting inclusion in diversified libraries.

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